Magon

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 374898. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

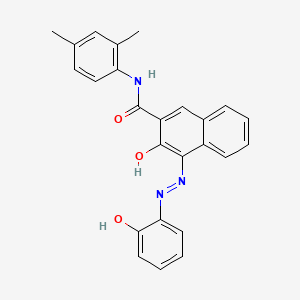

N-(2,4-dimethylphenyl)-3-hydroxy-4-[(2-hydroxyphenyl)diazenyl]naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O3/c1-15-11-12-20(16(2)13-15)26-25(31)19-14-17-7-3-4-8-18(17)23(24(19)30)28-27-21-9-5-6-10-22(21)29/h3-14,29-30H,1-2H3,(H,26,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSROCUNTZVPCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501122630 | |

| Record name | N-(2,4-Dimethylphenyl)-3-hydroxy-4-[2-(2-hydroxyphenyl)diazenyl]-2-naphthalenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501122630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

523-67-1 | |

| Record name | N-(2,4-Dimethylphenyl)-3-hydroxy-4-[2-(2-hydroxyphenyl)diazenyl]-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=523-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-4-((2-hydroxyphenyl)azo)-N-(2,4-xylyl)naphthalene-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magon | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,4-Dimethylphenyl)-3-hydroxy-4-[2-(2-hydroxyphenyl)diazenyl]-2-naphthalenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501122630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-4-[(2-hydroxyphenyl)azo]-N-(2,4-xylyl)naphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the principle behind the Magon dye method for magnesium?

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles behind the Magon dye method for the quantitative determination of magnesium. It delves into the underlying chemical reaction, experimental protocols, and data interpretation, offering a robust resource for laboratory professionals.

Core Principle: Chelation and Colorimetric Detection

The this compound dye method is a widely utilized colorimetric technique for the quantification of magnesium ions (Mg²⁺) in biological and aqueous samples. The fundamental principle lies in the formation of a stable, colored complex between the magnesium ion and a specific metallochromic indicator dye, this compound, also known as Xylidyl Blue I or Magonsulfonate.

In an alkaline environment, typically with a pH between 9 and 11.2, magnesium ions react with the this compound dye to form a reddish-violet or purple chelate complex.[1] This reaction results in a significant shift in the dye's light absorption properties. The uncomplexed this compound dye exhibits a different absorption spectrum compared to the magnesium-Magon complex. The intensity of the color produced by the magnesium-Magon complex is directly proportional to the concentration of magnesium in the sample.[2][3] This relationship forms the basis of the quantitative analysis, adhering to the Beer-Lambert law. The absorbance of the colored complex is measured spectrophotometrically at its wavelength of maximum absorbance, which is typically between 505 nm and 520 nm.[3][4]

To enhance the specificity of the assay for magnesium, a chelating agent, most commonly Ethylenediaminetetraacetic acid (EGTA), is incorporated into the reagent mixture. EGTA has a higher affinity for calcium ions (Ca²⁺) than for magnesium ions. By preferentially binding to any calcium present in the sample, EGTA effectively masks it, preventing it from interfering with the this compound dye and leading to a more accurate magnesium measurement.[3][4]

The Chemical Reaction

The this compound dye, chemically known as 4-hydroxy-3-[2-hydroxy-3-(2,4-dimethylphenylaminocarbonyl)-1-naphthylazobenzenesulfonic acid sodium salt, possesses specific functional groups that participate in the chelation of the magnesium ion. The reaction can be conceptualized as the displacement of protons from the dye molecule by the magnesium ion, leading to the formation of the stable colored complex.

Caption: Reaction scheme of the this compound dye method for magnesium detection.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the this compound dye method for magnesium determination.

Table 1: Spectrophotometric and Physicochemical Properties

| Parameter | Value | Reference |

| Dye Name | This compound; Xylidyl Blue I; Magonsulfonate | |

| CAS Number | 14936-97-1 | [5][6] |

| Chemical Formula | C₂₅H₂₀N₃NaO₆S | |

| Molecular Weight | 513.50 g/mol | |

| Wavelength of Max. Absorbance (λmax) | 505 - 520 nm | [3][4] |

| Optimal pH Range | 9.0 - 11.2 | [1] |

| Molar Absorptivity (ε) | ~49,000 L·mol⁻¹·cm⁻¹ at pH 9 and 510 nm | [1] |

Table 2: Performance Characteristics

| Parameter | Typical Value | Reference |

| Linearity | Up to 5.0 mg/dL (2.05 mmol/L) | [2][3] |

| Limit of Detection | 0.02 mmol/L (0.05 mg/dL) | [7] |

| Precision (CV%) | Within-run: < 3%, Between-run: < 4% |

Table 3: Common Interferences and Management

| Interfering Substance | Effect | Management | Reference |

| Calcium (Ca²⁺) | Positive interference by forming a complex with this compound. | Addition of EGTA as a chelating agent. | [3][4] |

| Bilirubin | Negligible interference up to 20 mg/dL. | [3] | |

| Hemoglobin | Negligible interference up to 500 mg/dL. | [3] | |

| Lipemia (Triglycerides) | May cause positive interference at high concentrations. | Sample dilution or ultracentrifugation. | [7] |

| Citrate, Oxalate, EDTA | Negative interference by chelating magnesium. | Avoid use of these anticoagulants in sample collection. | [7] |

Experimental Protocols

Below is a generalized experimental protocol for the determination of magnesium using the this compound dye method. This protocol may require optimization based on the specific sample matrix and instrumentation.

Reagent Preparation

-

Alkaline Buffer (pH 11.0): A common buffer used is a TRIS buffer. For example, a 200 mmol/L TRIS buffer can be prepared and its pH adjusted to 11.0.[2]

-

This compound Dye Solution: A stock solution of this compound dye (Xylidyl Blue I) is prepared in a suitable solvent, such as a mixture of ethanol and water. A typical concentration in the final reagent is around 0.10 to 0.15 mmol/L.[2][7]

-

EGTA Solution: An EGTA solution is prepared to achieve a final concentration sufficient to chelate the expected range of calcium concentrations in the samples (e.g., 0.10 mmol/L).[4]

-

Working Reagent: The working reagent is typically a combination of the alkaline buffer, this compound dye solution, and EGTA solution. Commercial kits often provide a ready-to-use working reagent.

-

Magnesium Standard Solution: A stock solution of a known magnesium concentration (e.g., 1000 mg/L) is prepared from a high-purity magnesium salt (e.g., MgCl₂ or MgSO₄). Working standards of various concentrations are then prepared by diluting the stock solution with deionized water.

Assay Procedure

Caption: General experimental workflow for the this compound dye method.

-

Preparation of Standard Curve:

-

Pipette a series of magnesium working standards into separate test tubes or microplate wells.

-

Pipette a reagent blank (deionized water or saline) into a separate tube/well.

-

-

Sample Preparation:

-

For serum or plasma, use the sample directly. Ensure samples are not hemolyzed.

-

For urine, an initial dilution with deionized water is often necessary.

-

-

Reaction:

-

Add a fixed volume of the this compound dye working reagent to each standard, blank, and sample tube/well.

-

Mix thoroughly and incubate for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow for complete color development.

-

-

Measurement:

-

Set the spectrophotometer to the wavelength of maximum absorbance for the magnesium-Magon complex (e.g., 510 nm).

-

Zero the spectrophotometer using the reagent blank.

-

Measure the absorbance of each standard and sample.

-

-

Calculation:

-

Plot a standard curve of absorbance versus magnesium concentration for the standards.

-

Determine the magnesium concentration in the samples by interpolating their absorbance values on the standard curve. The concentration can be calculated using the following formula: Magnesium Concentration = (Absorbance of Sample / Slope of Standard Curve) + Intercept

-

Conclusion

The this compound dye method offers a reliable, sensitive, and relatively simple approach for the determination of magnesium in various biological and aqueous matrices. Its foundation on the principles of chelation and colorimetry, coupled with effective masking of interfering ions, makes it a valuable tool in clinical diagnostics, biomedical research, and drug development. A thorough understanding of its chemical basis, adherence to optimized experimental protocols, and awareness of potential interferences are paramount for obtaining accurate and reproducible results. reproducible results.

References

- 1. Xylidyl blue I - CAS-Number 14936-97-1 - Order from Chemodex [chemodex.com]

- 2. atlas-medical.com [atlas-medical.com]

- 3. biolinediagnostics.com [biolinediagnostics.com]

- 4. sclavodiagnostics.com [sclavodiagnostics.com]

- 5. scbt.com [scbt.com]

- 6. Magnesium reagent CAS 14936-97-1 | 108712 [merckmillipore.com]

- 7. bioactiva.com [bioactiva.com]

Magon (Xylidyl Blue) chemical structure and properties

An In-depth Technical Guide to Magon (Xylidyl Blue) for Researchers and Scientists

This compound, more formally known as Xylidyl Blue, is a synthetic dye widely recognized for its application as a colorimetric reagent, particularly in the quantitative determination of magnesium in biological samples.[1] Its ability to form a distinctively colored complex with magnesium ions in an alkaline environment makes it a valuable tool in clinical chemistry and biomedical research.[2][3] This guide provides a comprehensive overview of its chemical structure, properties, and a detailed protocol for its primary application.

Chemical Identity and Structure

This compound is an azo dye characterized by a complex aromatic structure. Its most common commercial form is the sodium salt.

Table 1: Chemical Identifiers for this compound (Xylidyl Blue)

| Identifier | Value |

| IUPAC Name | 4-Hydroxy-3-[[2-hydroxy-3-[(2,4-dimethylphenyl)carbamoyl]-1-naphthalenyl]azo]benzenesulfonic acid sodium salt[1] |

| Synonyms | Xylidyl Blue I, Magonsulfonate[1][4][5] |

| CAS Number | 14936-97-1[1][4][5] |

| Molecular Formula | C₂₅H₂₀N₃NaO₆S[1][4][5] |

| Molecular Weight | 513.50 g/mol [1][4] |

| InChI Key | LKSHJHJGLORTGD-RXQWRGDBSA-M[5] |

| SMILES | [Na+].Cc1ccc(NC(=O)c2cc3ccccc3c(\N=N\c4cc(ccc4O)S([O-])(=O)=O)c2O)c(C)c1 |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application and storage. It is typically supplied as a dark-colored powder.

Table 2: Physicochemical Properties of this compound (Xylidyl Blue)

| Property | Value |

| Appearance | Dark violet to red, purple, brown, or black crystalline powder[1][5] |

| Solubility | Partly soluble in water; soluble in aqueous alkaline solutions and water-miscible organic bases[5][6] |

| Storage Conditions | Room temperature, protected from light and moisture[1][5] |

| Maximum Absorbance (λmax) | ~612 nm (for the dye itself) |

| 505-520 nm (for the Mg²⁺-Magon complex)[2][7][8] | |

| Molar Absorptivity (ε) | ~49,000 L·mol⁻¹·cm⁻¹ (for the Mg²⁺-Magon complex at pH 9)[5] |

Core Application: Spectrophotometric Determination of Magnesium

This compound's primary utility is in the quantitative analysis of magnesium ions (Mg²⁺) in biological fluids such as serum, plasma, and urine.[4][9] Magnesium is a vital cation involved in numerous enzymatic reactions and physiological processes, including neuromuscular function and ATP metabolism.[3][8][10] Abnormal magnesium levels can indicate various clinical conditions, such as malabsorption syndromes, renal failure, or diabetes.[2][3][10]

Principle of Detection

The methodology is based on a colorimetric reaction. In an alkaline solution (typically pH 9 to 11.2), this compound (Xylidyl Blue) binds with magnesium ions to form a colored Mg-Xylidyl Blue complex.[2][10] The aqueous solution of this compound is typically red, and it shifts to a reddish-violet or purple color upon complexation with magnesium.[5] The intensity of the resulting color is directly proportional to the concentration of magnesium in the sample and can be quantified using a spectrophotometer.[2][3]

A significant challenge in this assay is the interference from calcium ions (Ca²⁺), which are also present in biological samples and can bind to this compound.[7] To ensure specificity for magnesium, a chelating agent such as EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) is added to the reagent mixture.[2][7][8] EGTA selectively binds to calcium ions, preventing them from reacting with the dye.[7][8]

Experimental Protocols

The following is a generalized experimental protocol for the determination of magnesium in serum, synthesized from multiple diagnostic kit methodologies.

Reagent Preparation

The primary reagent is an alkaline buffered solution containing this compound and a calcium chelator.

-

Magnesium Reagent Composition :

-

Standard Solution : A standard solution with a known magnesium concentration (e.g., 2 mg/dL) is required for calibration.[2]

-

Stability : Reagents are typically stable until the expiration date when stored at 2-8°C and protected from light.[10]

Specimen Collection and Handling

-

Suitable Samples : Serum or heparinized plasma are the preferred specimens.[3][10] Urine may also be used but requires pre-treatment (e.g., acidification and dilution).[10]

-

Unsuitable Anticoagulants : Do not use anticoagulants that chelate magnesium, such as EDTA, oxalate, or citrate.[3][10]

-

Hemolysis : Samples should be free of hemolysis, as red blood cells contain high concentrations of magnesium, which would lead to falsely elevated results.[7][8]

-

Stability : Serum samples are generally stable for up to 7 days when stored at 2-8°C.[10]

Assay Procedure (Semi-Automated Analyzer)

The following workflow outlines the key steps for quantifying magnesium using a spectrophotometric method.

-

Wavelength Selection : Set the spectrophotometer to a wavelength between 505 nm and 520 nm.[2][7][8]

-

Assay Setup : Prepare tubes for a reagent blank, a standard, and the unknown sample(s).

-

Reagent Addition : Pipette a defined volume of the Magnesium Reagent into each tube (e.g., 1.0 mL).

-

Sample Addition :

-

To the Blank tube, add distilled water (e.g., 10 µL).

-

To the Standard tube, add the Magnesium Standard solution (e.g., 10 µL).

-

To the Sample tube, add the patient serum or plasma (e.g., 10 µL).

-

-

Incubation : Mix the contents of each tube thoroughly and incubate for approximately 5 minutes at 37°C. The final color is typically stable for at least 30 minutes.[2]

-

Measurement : Zero the spectrophotometer using the reagent blank. Read and record the absorbance (A) of the standard and the sample(s).

Calculation of Results

The concentration of magnesium in the sample is calculated using the ratio of the sample's absorbance to the standard's absorbance, multiplied by the concentration of the standard.

Formula : Magnesium Concentration (mg/dL) = (Absorbance of Sample / Absorbance of Standard) × Concentration of Standard

-

Linearity : The method is typically linear up to a magnesium concentration of about 5.0 mg/dL.[3][7] If a sample's concentration exceeds this limit, it should be diluted with 0.9% NaCl, re-assayed, and the final result multiplied by the dilution factor.[3]

References

- 1. chemimpex.com [chemimpex.com]

- 2. biolinediagnostics.com [biolinediagnostics.com]

- 3. bioactiva.com [bioactiva.com]

- 4. scbt.com [scbt.com]

- 5. adipogen.com [adipogen.com]

- 6. DE2634739A1 - Magnesium determn. in body fluids e.g. serum or blood plasma - using xylidyl blue in an aq. soln. of a water miscible organic base, pref. an ethanolamine - Google Patents [patents.google.com]

- 7. logotech-ise.com [logotech-ise.com]

- 8. sclavodiagnostics.com [sclavodiagnostics.com]

- 9. MAGNESIUM - XYLIDYL BLUE, 2 x 100 mL [qca.es]

- 10. spinreact.com [spinreact.com]

An In-depth Technical Guide on the Core Mechanism of Magon Indicator Color Change with Magnesium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, quantitative data, and experimental protocols related to the use of Magon (also known as Xylidyl Blue) as a chromogenic indicator for the detection and quantification of magnesium ions.

Introduction: The this compound Indicator

This compound, systematically known as N-(2,4-dimethylphenyl)-3-hydroxy-4-[(2-hydroxyphenyl)diazenyl]naphthalene-2-carboxamide, is an azo dye utilized as a metallochromic indicator. Its primary application in analytical chemistry and clinical diagnostics is for the spectrophotometric determination of magnesium. The core principle of its function lies in a distinct color change upon the formation of a coordination complex with magnesium ions in an alkaline environment. This property allows for the sensitive and specific quantification of magnesium in various biological and chemical samples.

Mechanism of Color Change: Chelation and Spectral Shift

The color change observed with the this compound indicator is a direct consequence of the chelation of magnesium ions. In an alkaline solution, typically with a pH between 11.0 and 11.4, the this compound molecule exists in its deprotonated, blue-colored form. Upon the introduction of magnesium ions, a stable red-colored complex is formed. This chelation process alters the electronic structure of the this compound molecule, leading to a shift in its maximum absorbance wavelength (λmax). The intensity of the red color produced is directly proportional to the concentration of magnesium in the sample, forming the basis for quantitative analysis. To enhance the specificity of the assay for magnesium, a chelating agent such as EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) is often included in the reagent mixture to sequester interfering calcium ions.

Quantitative Spectrophotometric Data

The spectrophotometric analysis of magnesium using this compound is based on the difference in the absorption spectra of the free indicator and the magnesium-bound complex. The formation of the red this compound-Mg²⁺ complex results in a significant increase in absorbance at a specific wavelength, which is used for quantification.

| Parameter | Free this compound (Xylidyl Blue) | This compound-Mg²⁺ Complex |

| Color in Alkaline Solution | Blue | Red |

| Absorption Maximum (λmax) | Not explicitly found in search results | 505-520 nm |

Note: While the importance of molar absorptivity is recognized for accurate calculations, a specific value was not found in the provided search results.

Experimental Protocol for Magnesium Determination

The following is a generalized protocol for the spectrophotometric determination of magnesium using the this compound indicator. This protocol may require optimization depending on the specific sample matrix and instrumentation.

4.1 Reagents and Materials

-

This compound Indicator Stock Solution: Prepare a stock solution of this compound (Xylidyl Blue).

-

Buffer Solution (pH 11.2): A buffer solution, for example, containing TRIS (200 mmol/L) and sodium carbonate (50.0 mmol/L), is used to maintain the optimal alkaline pH for the reaction.

-

EGTA Solution: An EGTA solution (e.g., 0.10 mmol/L) is used as a chelating agent for calcium.

-

Magnesium Standard Solutions: A series of magnesium solutions of known concentrations are required for calibration.

-

Spectrophotometer: Capable of measuring absorbance at 510-520 nm.

-

Cuvettes: Appropriate for the spectrophotometer.

-

Micropipettes and tips.

-

Test tubes.

4.2 Experimental Workflow

4.3 Step-by-Step Procedure

-

Preparation of the Working Reagent: Combine the this compound indicator stock solution, the alkaline buffer, and the EGTA solution to create the working reagent. The final concentrations in the working reagent are typically around 0.10 mmol/L for both Xylidyl Blue and EGTA.

-

Preparation of Calibration Curve: Prepare a series of dilutions of the magnesium standard solution to create a calibration curve. Also, prepare a reagent blank containing the working reagent and the sample diluent (without magnesium).

-

Reaction Setup:

-

Pipette a defined volume of the working reagent into a set of test tubes labeled for the blank, standards, and unknown samples.

-

Add a small, precise volume of the corresponding standard solution, sample, or diluent to each tube. A typical sample volume is 10 µL for a 1 mL reagent volume.

-

-

Incubation: Mix the contents of each tube thoroughly and incubate for a specified time (e.g., 5-10 minutes) at a constant temperature (e.g., 37°C) to allow for complete color development.

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to the wavelength of maximum absorbance of the this compound-Mg²⁺ complex (typically around 520 nm).

-

Zero the spectrophotometer using the reagent blank.

-

Measure and record the absorbance of each standard and sample.

-

-

Calculation:

-

Plot a calibration curve of absorbance versus the concentration of the magnesium standards.

-

Determine the concentration of magnesium in the unknown samples by interpolating their absorbance values on the calibration curve.

-

Conclusion

The this compound (Xylidyl Blue) indicator provides a reliable and straightforward method for the spectrophotometric quantification of magnesium. The mechanism is based on the formation of a distinctly colored chelate complex in an alkaline medium, which allows for sensitive measurement. Understanding the underlying chemistry, having access to accurate spectral data, and following a well-defined experimental protocol are crucial for obtaining precise and reproducible results in research, clinical, and drug development settings.

Xylidyl Blue I: A Technical Guide to its Discovery, Synthesis, and Application in Magnesium Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylidyl Blue I, also known as Magonsulfonate, is a synthetic azo dye that has found significant application as a colorimetric reagent for the quantitative determination of magnesium. Its ability to form a distinctively colored complex with magnesium ions in an alkaline environment has made it a valuable tool in clinical diagnostics and various research applications. This technical guide provides an in-depth overview of the discovery, synthesis, chemical properties, and the experimental protocol for the use of Xylidyl Blue I in magnesium assays.

Discovery

Xylidyl Blue I was first described by C.K. Mann and J.H. Yoe in a 1957 publication in Analytica Chimica Acta. The compound, systematically named 1-Azo-2-hydroxy-3-(2,4-dimethylcarboxanilido)-naphthalene-1'-(2-hydroxybenzene-5-sulfonic acid), was developed as a sensitive and selective reagent for the spectrophotometric determination of magnesium.[1]

Chemical Properties and Data

Xylidyl Blue I is a dark violet crystalline powder.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 14936-97-1 | [2] |

| Molecular Formula | C25H20N3NaO6S | [1][2] |

| Molecular Weight | 513.50 g/mol | [2] |

| Appearance | Dark violet crystalline powder | [1][2] |

| Solubility | Partially soluble in water; soluble in aqueous alkaline solutions | [1] |

| λmax (in alkaline solution) | 510-520 nm (Mg2+ complex), 612 nm (free dye) | [2][3] |

| Molar Absorptivity (ε) | ~49,000 L·mol⁻¹·cm⁻¹ at 510 nm (for the Mg²⁺ complex) | [1] |

Synthesis of Xylidyl Blue I

The synthesis of Xylidyl Blue I follows the general principle of azo coupling, a reaction between a diazonium salt and a coupling agent. While the specific details from the original Mann and Yoe paper are not widely available, the synthesis can be conceptually understood as a two-step process.

Step 1: Diazotization

The first step involves the diazotization of an aromatic amine. Based on the systematic name, the starting amine is likely 2-amino-1-hydroxybenzene-4-sulfonic acid. This amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C), to form the corresponding diazonium salt.

Step 2: Azo Coupling

The resulting diazonium salt is then reacted with the coupling component, which, based on the structure, is N-(2,4-dimethylphenyl)-3-hydroxy-2-naphthamide. The azo coupling reaction typically occurs in an alkaline medium, where the hydroxyl group of the naphthamide derivative activates the aromatic ring for electrophilic attack by the diazonium salt. The final product, Xylidyl Blue I, is then isolated and purified.

Experimental Protocols

Synthesis of Xylidyl Blue I (General Protocol)

This is a generalized protocol based on the principles of azo dye synthesis and should be adapted and optimized.

-

Diazotization:

-

Dissolve 2-amino-1-hydroxybenzene-4-sulfonic acid in a dilute solution of sodium hydroxide.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite.

-

With constant stirring, add this mixture to a pre-chilled solution of hydrochloric acid, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in the solution's properties.

-

-

Azo Coupling:

-

In a separate vessel, dissolve N-(2,4-dimethylphenyl)-3-hydroxy-2-naphthamide in a suitable solvent, such as aqueous sodium hydroxide, and cool to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the coupling component solution with vigorous stirring.

-

Maintain the alkaline pH of the reaction mixture to facilitate the coupling reaction.

-

The formation of the azo dye is indicated by the appearance of a deeply colored precipitate.

-

-

Isolation and Purification:

-

After the reaction is complete, the precipitated Xylidyl Blue I is collected by filtration.

-

The crude product is washed with cold water and potentially other solvents to remove unreacted starting materials and byproducts.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

-

Quantitative Determination of Magnesium

The following is a typical protocol for the colorimetric determination of magnesium in a sample (e.g., serum) using Xylidyl Blue I.

-

Reagent Preparation:

-

Buffer Solution (Alkaline): Prepare a buffer solution with a pH in the range of 9-11. A common buffer is TRIS buffer.[4]

-

Xylidyl Blue I Solution: Prepare a stock solution of Xylidyl Blue I in an appropriate solvent, such as a mixture of ethanol and water or an aqueous solution of a water-miscible organic base.

-

Calcium Chelating Agent: To prevent interference from calcium ions, a chelating agent such as EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) or GEDTA is often included in the reaction mixture.[3]

-

Magnesium Standard Solution: A standard solution of a known magnesium concentration is required for calibration.

-

-

Assay Procedure:

-

Pipette the sample (e.g., serum) and the magnesium standard into separate test tubes.

-

Add the alkaline buffer and the calcium chelating agent to each tube.

-

Add the Xylidyl Blue I solution to initiate the color-forming reaction.

-

Incubate the reaction mixture at a specified temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 5-10 minutes) to allow for complete color development.[4][5]

-

Measure the absorbance of the sample and the standard at the wavelength of maximum absorbance for the magnesium-Xylidyl Blue I complex (typically 510-520 nm) using a spectrophotometer.[3] A reagent blank (containing all components except the sample or standard) should be used to zero the instrument.

-

-

Calculation:

-

The concentration of magnesium in the sample is calculated using the following formula: Magnesium Concentration = (Absorbance of Sample / Absorbance of Standard) * Concentration of Standard

-

Visualizations

Logical Workflow for Magnesium Determination

Caption: Workflow for the quantitative determination of magnesium using Xylidyl Blue I.

Synthesis Pathway of Xylidyl Blue I

Caption: Generalized synthesis pathway for Xylidyl Blue I via azo coupling.

Conclusion

Xylidyl Blue I remains a cornerstone reagent for the colorimetric determination of magnesium. Its straightforward synthesis, based on established azo dye chemistry, and its reliable performance in analytical assays contribute to its continued relevance in both clinical and research settings. This guide has provided a comprehensive overview of its discovery, synthesis, and application, offering valuable information for professionals in the fields of chemistry, biochemistry, and drug development.

References

Spectral Characteristics of the Magon-Magnesium Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of the Magon-magnesium complex, a widely utilized chromogenic system for the quantification of magnesium. This document collates available quantitative data, details experimental protocols for its application, and presents a visual representation of the analytical workflow.

Introduction

This compound, also known as xylidyl blue, is an azo dye that forms a colored complex with magnesium ions in an alkaline environment. This distinct color change provides a basis for the simple and rapid spectrophotometric determination of magnesium concentrations in various samples, most notably in biological fluids such as serum. The formation of the this compound-magnesium complex results in a shift in the visible absorption spectrum, allowing for quantitative analysis based on the principles of spectrophotometry.

Spectral Properties

The interaction between this compound and magnesium ions leads to the formation of a complex with characteristic absorption in the visible region of the electromagnetic spectrum. The key spectral data are summarized in the table below.

| Parameter | Value | Notes |

| Maximum Absorption Wavelength (λmax) | 505 nm[1] | The wavelength of highest absorbance for the this compound-magnesium complex. |

| Alternative Measurement Wavelengths | 520 nm / 600 nm | Used in bichromatic absorbance measurements to improve correlation.[2] |

| Optimal pH for Complex Formation | 11.2[1] | The pH at which the complex formation is most favorable and stable. |

| Molar Absorptivity (ε) | Data not available | The molar absorptivity for the this compound-magnesium complex is not consistently reported in the reviewed literature. |

| Fluorescence Properties | Data not available | No significant fluorescence characteristics for the this compound-magnesium complex have been reported in the reviewed literature. |

Experimental Protocols

The following section details the methodology for the spectrophotometric determination of magnesium using this compound, primarily adapted from protocols for serum analysis.

Reagents and Solutions

-

This compound Stock Solution: Prepare a solution of this compound dye in a suitable solvent such as ethanol.

-

Borate Buffer (pH 11.2): Dissolve an appropriate amount of boric acid and sodium hydroxide in deionized water to achieve and maintain a pH of 11.2.

-

Magnesium Standard Solutions: Prepare a series of solutions with known magnesium concentrations for calibration.

-

Ethanol (95%)

-

Reagent Blank: A solution containing all reagents except for the magnesium standard or sample.

Instrumentation

-

Spectrophotometer capable of measurements in the visible range (e.g., 505 nm).

General Procedure for Magnesium Quantification

-

Sample Preparation: For serum samples, a digestion step with nitric and perchloric acid is typically employed to remove interfering substances.[1] Phosphates, which can interfere, are precipitated out using aluminum chloride.[1]

-

pH Adjustment: Add borate buffer to the prepared sample to raise the pH to 11.2, the optimal pH for complex formation.[1]

-

Complex Formation: Add the this compound solution to the pH-adjusted sample. The solution is typically diluted with ethanol.[1]

-

Spectrophotometric Measurement: Measure the absorbance of the resulting colored complex at 505 nm against a reagent blank.[1]

-

Quantification: Determine the magnesium concentration in the sample by comparing its absorbance to a standard curve prepared from solutions of known magnesium concentrations.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the spectrophotometric determination of magnesium using the this compound reagent.

Conclusion

The this compound-magnesium complex serves as a reliable and straightforward tool for the spectrophotometric quantification of magnesium. Its distinct absorbance maximum at 505 nm under alkaline conditions provides a robust analytical signal. While the fundamental spectral characteristics are well-established for its use in analytical methods, further research would be beneficial to fully characterize the complex, including the determination of its molar absorptivity and an investigation into its potential fluorescence properties. Such data would further enhance its applicability and provide deeper insights into its photophysical behavior.

References

- 1. Spectrophotometric Determination of Magnesium in Blood Serum Using this compound | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 2. Studies on measurement of plasma magnesium: application of the this compound dye method to the "Monarch" centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Application of Magon Reagent in Clinical Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Magon reagent, also known as Xylidyl Blue, for the quantitative determination of magnesium in clinical chemistry. This document details the underlying principles, experimental protocols, and performance characteristics of this widely used colorimetric method.

Principle of the this compound Reagent Method

The determination of magnesium concentration using this compound reagent is based on a direct colorimetric method. In an alkaline environment, magnesium ions (Mg²⁺) react with this compound (1-azo-2-hydroxy-3-(2,4-dimethylcarboxanilido)naphthalene-1'-(2-hydroxybenzene)) to form a colored complex.[1] The intensity of the resulting purple-colored complex is directly proportional to the magnesium concentration in the sample. The absorbance of this complex is measured spectrophotometrically, typically between 505 nm and 660 nm.[1][2]

To ensure the specificity of the assay for magnesium, a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) or Glycoletherdiamine-tetraacetic acid (GEDTA) is commonly included in the reagent formulation. These agents preferentially bind with calcium ions, a common interference in magnesium assays, effectively eliminating their impact on the final measurement.[3]

Quantitative Data Summary

The performance characteristics of the this compound reagent method for magnesium determination have been evaluated in numerous studies. The following tables summarize key quantitative data, providing a comparative overview of the assay's linearity, precision, and analytical recovery.

Table 1: Linearity of the this compound Reagent Method

| Upper Linearity Limit (mg/dL) | Upper Linearity Limit (mmol/L) | Source |

| 5.0 | 2.05 | Bioline Diagnostics[4] |

| 5.5 | 2.26 | Sclavo Diagnostics International[5] |

| 8.5 | 3.5 | TRUEchemie[2] |

| Not specified | 2.5 | Barbour & Davidson, 1988[6] |

| 5.8 | 2.42 | MAGNESIUM XYLIDYL BLUE[7] |

| 5.0 | Not specified | DiaSys Diagnostic Systems[3] |

Table 2: Precision of the this compound Reagent Method

| Analyte Concentration (mmol/L) | Intra-Assay CV (%) | Inter-Assay CV (%) | Source |

| 0.54 | 2.15 | 3.13 | Barbour & Davidson, 1988[6] |

| 1.20 | 3.60 | 3.24 | Barbour & Davidson, 1988[6] |

| Analyte Concentration (mg/dL) | Intra-Assay CV (%) | Inter-Assay CV (%) | Source |

| 1.98 | 2.00 | Not Reported | TRUEchemie[2] |

| 4.28 | 1.21 | Not Reported | TRUEchemie[2] |

Table 3: Analytical Recovery of the this compound Reagent Method

| Sample Type | Recovery Range (%) | Source |

| Human Plasma | 95 - 102 | Barbour & Davidson, 1988[6] |

| Serum | Recoveries differed from known quantities by 0.06 to 0.21 mg/100ml | Burcar et al., 1964[8] |

Experimental Protocols

This section provides detailed methodologies for the determination of magnesium using the this compound reagent. Both a classic manual protocol and a general workflow for automated analyzers are described.

Manual Experimental Protocol

This protocol is adapted from the method described by Burcar et al. (1964).[1]

3.1.1 Reagent Preparation

-

This compound Reagent: Dissolve 100 mg of this compound in approximately 500 mL of 95% ethanol with gentle warming and stirring. After cooling, dilute to 1 L with 95% ethanol. Filter to remove any undissolved particles.[1]

-

Borate Buffer (pH 9.5): Dissolve 3 g of sodium borate (Na₂B₄O₇·10H₂O) in 75 mL of deionized water. Adjust the pH to 9.5 with NaOH, then dilute to 100 mL with deionized water.[1]

-

Aluminum Chloride Solution: Dissolve 8 g of aluminum chloride hexahydrate in 100 mL of deionized water.[1]

-

Magnesium Stock Solution (200 µg/mL): Dissolve 200 mg of distilled magnesium metal in a minimal amount of hydrochloric acid and dilute to 1 L with deionized water.

-

Magnesium Working Standard (12 µg/mL): Dilute 6 mL of the stock solution to 100 mL with deionized water.

3.1.2 Sample Preparation (Serum)

-

To 1 mL of serum in a digestion tube, add 1 mL of nitric acid.

-

Heat at 120°C for 30 minutes.

-

Add 0.5 mL of perchloric acid and continue heating until fumes of perchloric acid appear.

-

Cool and add 5 mL of deionized water.

-

Add 1 drop of methyl red indicator and 1 mL of aluminum chloride solution.

-

Adjust the pH to 5.5 with NaOH.

-

Boil for 2 minutes to precipitate aluminum phosphate.

-

Cool and dilute to 25 mL with deionized water.

-

Centrifuge and use the supernatant for analysis.

3.1.3 Assay Procedure

-

Pipette 5 mL of the prepared sample supernatant into a test tube.

-

Add 5 mL of this compound reagent and mix.

-

Add 0.5 mL of borate buffer, mix, and dilute to 12.5 mL with 95% ethanol.[1]

-

Measure the absorbance at 505 nm against a reagent blank.

-

Prepare a standard curve using the magnesium working standard (6.0 to 42 µg).

General Automated Analyzer Workflow

Modern clinical laboratories typically utilize automated analyzers for magnesium determination. While specific instrument parameters may vary, the general workflow is as follows:

References

- 1. academic.oup.com [academic.oup.com]

- 2. athenesedx.com [athenesedx.com]

- 3. diasys-diagnostics.com [diasys-diagnostics.com]

- 4. biolinediagnostics.com [biolinediagnostics.com]

- 5. sclavodiagnostics.com [sclavodiagnostics.com]

- 6. Studies on measurement of plasma magnesium: application of the this compound dye method to the "Monarch" centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bioactiva.com [bioactiva.com]

- 8. Spectrophotometric Determination of Magnesium in Blood Serum Using this compound | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

Magon as a Metallochromic Indicator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core features of Magon as a metallochromic indicator, with a primary focus on its application in the quantitative determination of magnesium ions. This compound, chemically known as 1-azo-2-hydroxy-3-(2,4-dimethylcarboxanilido)naphthalene-1'-(2-hydroxybenzene), is a sensitive dye that forms a colored complex with magnesium, enabling its spectrophotometric analysis.[1] This guide provides a comprehensive overview of its properties, experimental protocols, and the underlying signaling mechanism.

Core Features and Chemical Properties

This compound is an azo dye characterized by its ability to form a stable, colored complex with magnesium ions in an alkaline environment.[1] The formation of this complex results in a distinct color change, which is the basis for its use as a metallochromic indicator. The optimal pH for the development of the this compound-magnesium complex is approximately 11.2, typically achieved using a borate buffer.[1]

The indicator exhibits azo-hydrazone tautomerism, a common characteristic of azo compounds with hydroxyl groups. This equilibrium between the azo (-N=N-) and hydrazone (-NH-N=) forms is influenced by factors such as pH and solvent polarity. The predicted pKa value of this compound is approximately 8.50 ± 0.30, indicating that its ionization state is sensitive to changes within a physiologically relevant pH range.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with this compound and its magnesium complex.

| Parameter | Value | Reference |

| Chemical Name | 1-azo-2-hydroxy-3-(2,4-dimethylcarboxanilido)naphthalene-1'-(2-hydroxybenzene) | [1] |

| Molecular Formula | C25H21N3O3 | |

| Molar Mass | 411.46 g/mol | |

| Predicted pKa | 8.50 ± 0.30 |

| Analytical Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) of Mg-Magon Complex | 505 nm | [1] |

| Optimal pH for Complex Formation | ~11.2 | [1] |

| Linearity Range for Magnesium Determination | Up to 2.5 mmol/L | |

| Analytical Recovery | 95% to 102% | |

| Stability of Working Reagent (at 15°C) | At least 5 days |

Signaling Pathway and Experimental Workflow

The interaction between this compound and magnesium ions can be visualized as a signaling pathway where the presence of the analyte (Mg²⁺) triggers a detectable signal (color change).

References

Methodological & Application

Application Notes: Spectrophotometric Determination of Serum Magnesium using Magon

For Research, Scientific, and Drug Development Applications

Introduction

Magnesium is a crucial divalent cation involved in numerous physiological processes, including enzymatic reactions, neuromuscular function, and cardiovascular regulation. Accurate determination of serum magnesium levels is vital in both clinical diagnostics and biomedical research. This application note describes a robust and sensitive spectrophotometric method for the quantification of magnesium in serum samples using the chromogenic agent Magon, also known as Xylidyl Blue.

Principle of the Method

The spectrophotometric determination of serum magnesium using this compound is based on the formation of a colored complex. In an alkaline environment, magnesium ions (Mg²⁺) react with this compound (Xylidyl Blue) to form a reddish-purple complex. The intensity of the color produced is directly proportional to the magnesium concentration in the sample. The absorbance of this complex is measured at a specific wavelength, and the magnesium concentration is determined by comparing the sample's absorbance to that of a known standard. To eliminate interference from calcium, a common interferent in serum, a chelating agent such as EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid) is included in the reagent.

Reagents and Materials

Reagent Preparation (from individual components)

| Reagent Component | Concentration | Preparation Instructions |

| This compound (Xylidyl Blue) Stock Solution | 0.1 mmol/L | Dissolve 51.35 mg of this compound (Xylidyl Blue I, C₂₅H₂₀N₃NaO₆S, MW: 513.50 g/mol ) in 100 mL of deionized water. Store in a dark bottle at 2-8°C. |

| Buffer Solution | pH 11.2 | Prepare a borate buffer by dissolving 6.2 g of boric acid in 500 mL of deionized water. Adjust the pH to 11.2 with a concentrated sodium hydroxide solution. Store at room temperature. An alternative is a Tris buffer at the same pH. |

| EGTA Solution | 0.13 mmol/L | Dissolve 49.4 mg of EGTA in 1 L of deionized water. |

| Working Reagent | N/A | To prepare 100 mL of the working reagent, mix 50 mL of the Buffer Solution with 10 mL of the this compound Stock Solution and 40 mL of the EGTA Solution. The working reagent is stable for up to 48 hours when stored at 2-8°C. |

| Magnesium Standard Stock Solution | 100 mg/dL | Dissolve 1.013 g of magnesium sulfate heptahydrate (MgSO₄·7H₂O) in 100 mL of deionized water. This solution is stable for several months at 2-8°C. |

| Working Magnesium Standards | Various | Prepare a series of working standards by diluting the Magnesium Standard Stock Solution with deionized water to achieve concentrations in the expected physiological range (e.g., 1.0, 2.0, 3.0, 4.0, and 5.0 mg/dL). |

Required Materials Not Provided

-

Spectrophotometer capable of reading at 505 nm

-

Cuvettes

-

Micropipettes and tips

-

Test tubes

-

Vortex mixer

-

Serum samples, controls, and standards

Experimental Protocols

Manual Assay Protocol

-

Assay Setup: Label test tubes for a blank, standards, controls, and unknown serum samples.

-

Reagent Addition: Pipette 1.0 mL of the Working Reagent into each test tube.

-

Sample Addition: Add 10 µL of deionized water (for the blank), each working standard, control, or serum sample to the corresponding test tubes.

-

Incubation: Mix the contents of each tube thoroughly and incubate at 37°C for 5 minutes.

-

Spectrophotometric Measurement: Set the spectrophotometer to a wavelength of 505 nm and zero the instrument using the blank.

-

Data Collection: Measure and record the absorbance of each standard, control, and sample.

Automated Analyzer Protocol

The this compound method can be adapted for use on various automated clinical chemistry analyzers. The specific instrument settings, including sample and reagent volumes, incubation times, and reading wavelengths, should be optimized according to the manufacturer's guidelines for the specific analyzer. A bichromatic measurement, with a primary wavelength of 520 nm and a secondary wavelength of 600 nm, can be employed to minimize background interference.

Data Presentation and Analysis

Quantitative Data Summary

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 505 nm | [1][2] |

| Alternative Wavelengths | 520 nm, 550 nm | |

| Linearity | Up to 5.0 mg/dL | [3] |

| Normal Serum Magnesium Range (Adults) | 1.6 - 3.0 mg/dL | [3] |

Calculation of Results

-

Standard Curve: Plot the absorbance of the working standards against their corresponding concentrations (in mg/dL).

-

Linear Regression: Perform a linear regression analysis on the standard curve to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.

-

Concentration of Unknowns: Use the absorbance of the unknown serum samples and the linear regression equation to calculate the magnesium concentration.

Concentration (mg/dL) = (Absorbance of Sample - y-intercept) / slope

Visualizations

Signaling Pathway: this compound-Magnesium Complex Formation

Caption: Reaction of Magnesium with this compound dye.

Experimental Workflow

Caption: Manual assay workflow for magnesium determination.

Logical Relationship: Beer-Lambert Law

Caption: Beer-Lambert Law in spectrophotometry.

References

- 1. EP0432642A1 - A method for quantitation of calcium and magnesium - Google Patents [patents.google.com]

- 2. Spectrophotometric Determination of Magnesium in Blood Serum Using this compound | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 3. biolinediagnostics.com [biolinediagnostics.com]

Automated Magon-Based Assay for High-Throughput Magnesium Screening: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium is a critical divalent cation involved in a vast array of physiological processes, making it a target of significant interest in drug discovery and life sciences research. Its roles as a cofactor for hundreds of enzymes and in regulating ion channels, cellular signaling, and energy metabolism underscore the need for robust methods to quantify its concentration in biological and biochemical samples. High-throughput screening (HTS) campaigns designed to identify modulators of magnesium-dependent pathways require simple, automatable, and reliable assays. This document provides detailed application notes and protocols for an automated colorimetric assay for magnesium quantification using the metallochromic indicator Magon, also known as Xylidyl Blue I. This assay is readily adaptable to 96- and 384-well plate formats, making it ideal for HTS applications.

Principle of the Assay

The this compound-based magnesium assay is a colorimetric method wherein the this compound dye (structurally similar to Calmagite) forms a colored complex specifically with magnesium ions in an alkaline environment.[1][2] The free this compound dye exhibits a color distinct from the magnesium-bound complex. The intensity of the color of the this compound-magnesium complex, which is directly proportional to the magnesium concentration, is quantified by measuring the absorbance at a specific wavelength, typically around 520-550 nm.[1] The formation of this colored complex is rapid, allowing for a simple add-and-read assay format suitable for automated workflows.

Data Presentation

Assay Performance Characteristics

The automated this compound-based magnesium assay offers reliable performance for high-throughput screening applications. Key performance metrics are summarized in the table below.

| Parameter | Typical Value | Description |

| Linear Range | 0.1 - 2.5 mmol/L | The concentration range over which the assay response is directly proportional to the magnesium concentration. |

| Limit of Detection (LOD) | 0.05 mmol/L | The lowest concentration of magnesium that can be reliably detected above the background noise. |

| Z'-Factor | ≥ 0.7 | A measure of assay quality, indicating a large separation between positive and negative controls. A Z'-factor ≥ 0.5 is generally considered excellent for HTS. |

| Signal-to-Background (S/B) Ratio | ≥ 5 | The ratio of the signal from a high magnesium control to the signal from a no magnesium control, indicating the dynamic range of the assay. |

| Intra-plate Precision (CV%) | < 5% | The coefficient of variation for replicate samples within the same plate, indicating the reproducibility of the assay. |

| Inter-plate Precision (CV%) | < 10% | The coefficient of variation for replicate samples across different plates, indicating the robustness of the assay over time. |

Example High-Throughput Screening Data

The following table presents representative data from a hypothetical high-throughput screen for inhibitors of a magnesium-dependent enzyme.

| Compound ID | Sample Type | Absorbance (540 nm) | % Inhibition | Hit |

| - | Negative Control (No Inhibitor) | 1.250 | 0% | No |

| - | Positive Control (EDTA) | 0.100 | 100% | No |

| Cmpd-001 | Test Compound | 1.188 | 5% | No |

| Cmpd-002 | Test Compound | 0.250 | 87% | Yes |

| Cmpd-003 | Test Compound | 1.213 | 3% | No |

| Cmpd-004 | Test Compound | 0.875 | 33% | No |

Mandatory Visualizations

This compound-Magnesium Complex Formation

The following diagram illustrates the principle of the colorimetric reaction where this compound dye chelates with a magnesium ion, resulting in a colored complex.

Caption: this compound dye chelates with magnesium to form a colored complex.

Automated HTS Workflow

The diagram below outlines the key steps in an automated high-throughput screening workflow for the this compound-based magnesium assay.

Caption: Automated HTS workflow for the this compound-based magnesium assay.

Experimental Protocols

Reagents and Materials

-

This compound Reagent: A solution of this compound (Xylidyl Blue I) in a suitable buffer. Commercially available magnesium assay kits often provide a ready-to-use solution.

-

Alkaline Buffer: A buffer with a pH in the range of 9-11 to facilitate the formation of the this compound-magnesium complex.

-

Magnesium Standard: A certified magnesium standard solution for generating a standard curve.

-

EDTA Solution: A solution of ethylenediaminetetraacetic acid to be used as a positive control for inhibition or to stop magnesium-dependent reactions.

-

Assay Plates: 96- or 384-well clear, flat-bottom microplates.

-

Automated Liquid Handler: A calibrated liquid handling system for accurate dispensing of reagents, compounds, and samples.

-

Microplate Reader: A spectrophotometer capable of measuring absorbance at 520-550 nm.

-

Plate Handling System: A robotic arm or plate stacker to move plates between instruments.

-

Control Software: Software to schedule and coordinate the actions of the automated components.

Automated Assay Protocol for a 96-Well Plate

This protocol is designed for an automated system to screen for inhibitors of a magnesium-dependent enzyme.

-

Plate Preparation:

-

Using an automated liquid handler, dispense 100 µL of assay buffer into all wells of a 96-well plate.

-

-

Compound and Control Dispensing:

-

Dispense 1 µL of test compounds from a compound library plate into the sample wells.

-

Dispense 1 µL of vehicle (e.g., DMSO) into the negative control wells.

-

Dispense 1 µL of a potent inhibitor (e.g., EDTA) into the positive control wells.

-

-

Enzyme and Substrate Addition:

-

Dispense 50 µL of the enzyme-substrate mix to all wells to initiate the reaction.

-

Incubate the plate for the desired reaction time at the optimal temperature for the enzyme.

-

-

This compound Reagent Addition:

-

To stop the enzymatic reaction and quantify the remaining magnesium, add 50 µL of the this compound reagent to all wells.

-

-

Incubation and Absorbance Reading:

-

Incubate the plate at room temperature for 5 minutes to allow for color development.

-

Transfer the plate to a microplate reader using the robotic plate handler.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

The control software will automatically collect the absorbance data.

-

Calculate the percentage of inhibition for each test compound relative to the positive and negative controls.

-

Calculate the Z'-factor for the plate to assess assay quality.

-

Identify hits based on a predefined inhibition threshold.

-

Conclusion

The automated this compound-based assay for magnesium provides a robust, sensitive, and high-throughput method for quantifying magnesium in a variety of research and drug discovery applications. Its simple add-and-read format, combined with its suitability for automation, makes it an excellent choice for large-scale screening campaigns. The detailed protocols and performance data provided in this document should enable researchers to successfully implement this assay in their laboratories.

References

Preparation of Magon Working Reagent for Magnesium Determination

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the preparation of Magon working reagent for the quantitative determination of magnesium in various biological samples. This compound, also known as Xylidyl Blue I, forms a colored complex with magnesium in an alkaline environment, allowing for spectrophotometric quantification. The protocol details the preparation of the reagent from individual chemical components, offering a cost-effective and customizable alternative to commercial kits. This application note also includes a summary of the quantitative parameters of the reagent, a detailed experimental protocol, and a workflow diagram for clarity.

Introduction

Magnesium is a crucial divalent cation involved in numerous physiological processes, including enzymatic reactions, signal transduction, and energy metabolism. Accurate quantification of magnesium levels is therefore essential in various fields of research and drug development. The this compound-based colorimetric assay is a widely used method for this purpose. The principle of the assay is based on the specific reaction between this compound (Xylidyl Blue I) and magnesium ions at an alkaline pH, which results in the formation of a purple-colored complex. The intensity of this color is directly proportional to the magnesium concentration and can be measured using a spectrophotometer. To ensure accurate and reproducible results, the proper preparation of the this compound working reagent is critical. This protocol provides a detailed, step-by-step guide for preparing the reagent in a laboratory setting.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation and use of the this compound working reagent, compiled from various sources.

| Parameter | Value | Notes |

| Reagent Components | ||

| This compound (Xylidyl Blue I) | 100 mg/L (in 95% Ethanol) | Based on the foundational method by Burcar, et al. (1964). Modern aqueous formulations may use similar concentrations dissolved in a buffered solution.[1] |

| Buffer | TRIS (tris(hydroxymethyl)aminomethane) | An alkaline buffer is required to maintain the optimal pH for the color reaction. |

| Buffer pH | 10.7 - 11.2 | The high pH is essential for the formation of the this compound-magnesium complex. |

| Calcium Chelator | EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) | EGTA is used to prevent interference from calcium ions, which can also form a complex with this compound. |

| Assay Parameters | ||

| Wavelength of Absorbance | 505 nm - 660 nm | The optimal wavelength may vary slightly depending on the specific formulation of the reagent and the spectrophotometer used. |

| Storage and Stability | ||

| Storage Temperature | 2-8°C | The prepared reagent should be stored in a refrigerator to maintain its stability. |

| Stability | Up to 30 days | When stored properly, the working reagent is stable for approximately one month. Stability may vary depending on the specific formulation and storage conditions. |

Experimental Protocol

This protocol describes the preparation of a this compound working reagent from individual chemical components.

Materials:

-

This compound (Xylidyl Blue I) powder

-

TRIS (tris(hydroxymethyl)aminomethane)

-

EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)

-

95% Ethanol

-

Deionized water

-

Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

-

Volumetric flasks

-

Beakers

-

Magnetic stirrer and stir bar

-

pH meter

-

Filter paper

Procedure:

Part 1: Preparation of this compound Stock Solution (Ethanolic)

-

Weigh 100 mg of this compound (Xylidyl Blue I) powder and transfer it to a 1-liter volumetric flask.

-

Add approximately 500 ml of 95% ethanol to the flask.

-

Gently warm the mixture while stirring on a magnetic stirrer to facilitate the dissolution of the this compound powder.

-

Once the powder is completely dissolved, allow the solution to cool to room temperature.

-

Bring the final volume to 1 liter with 95% ethanol.

-

Filter the solution through Whatman No. 1 filter paper, or an equivalent, to remove any undissolved particles.[1]

-

Store the this compound stock solution in a tightly sealed, light-protected container at 2-8°C.

Part 2: Preparation of Buffered EGTA Solution

-

Prepare a TRIS buffer solution at the desired concentration (e.g., 0.1 M) by dissolving the appropriate amount of TRIS in deionized water.

-

Add EGTA to the TRIS buffer to achieve the desired final concentration (e.g., 0.1 mM). The exact concentration may need to be optimized for the specific sample type to effectively chelate interfering calcium ions.

-

Adjust the pH of the solution to between 10.7 and 11.2 using HCl or NaOH while continuously monitoring with a pH meter.

-

Bring the solution to the final desired volume with deionized water.

Part 3: Preparation of the Final this compound Working Reagent (Aqueous Formulation - Alternative to Ethanolic)

Note: Many modern applications utilize an aqueous-based working reagent. The following is a general procedure based on components found in commercial kits. The exact concentrations may require optimization.

-

In a volumetric flask, combine the prepared TRIS buffer (pH 10.7-11.2) containing EGTA.

-

Slowly add the this compound (Xylidyl Blue I) powder to the buffered solution while stirring continuously to achieve a final concentration similar to the ethanolic preparation (e.g., approximately 0.1 to 0.15 mmol/L). Gentle warming may be necessary to aid dissolution.

-

If required by the specific protocol, add a surfactant at this stage.

-

Once all components are fully dissolved, bring the solution to the final volume with the buffered EGTA solution.

-

Filter the final working reagent to remove any particulates.

-

Store the this compound working reagent in a well-sealed and light-protected container at 2-8°C.

Diagrams

Caption: Experimental workflow for preparing this compound working reagent.

Conclusion

This document provides a detailed protocol for the preparation of this compound working reagent for the spectrophotometric determination of magnesium. By following this protocol, researchers can prepare a reliable and cost-effective reagent for their experimental needs. It is important to note that optimization of the reagent composition, particularly the concentration of the calcium chelator, may be necessary depending on the specific characteristics of the samples being analyzed. Adherence to good laboratory practices and proper storage conditions are essential for ensuring the quality and stability of the prepared reagent.

References

Magon Method for Magnesium Quantification in Plant Tissue: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium (Mg) is an essential macronutrient for plant growth and development, playing a central role in photosynthesis as the core atom of the chlorophyll molecule. Accurate quantification of magnesium in plant tissues is crucial for assessing the nutritional status of plants, diagnosing deficiencies, and in research aimed at improving crop yield and quality. The Magon method, utilizing the chromogenic reagent this compound (also known as xylidyl blue), offers a straightforward and cost-effective colorimetric approach for determining magnesium concentrations. This method is based on the formation of a colored complex between magnesium ions and this compound in an alkaline medium, which can be quantified spectrophotometrically.

Principle of the this compound Method

In an alkaline environment, magnesium ions (Mg²⁺) react with this compound (xylidyl blue) to form a stable, colored complex. The intensity of the color produced is directly proportional to the magnesium concentration in the sample. The reaction is measured spectrophotometrically, typically at a wavelength between 510 and 520 nm. To prevent interference from calcium ions (Ca²⁺), which can also form a complex with this compound, a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) or more specifically, ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA), is added to the reaction mixture to selectively bind calcium.

Data Presentation

The following tables summarize typical magnesium concentrations found in various plant tissues. It is important to note that optimal magnesium levels can vary significantly depending on the plant species, developmental stage, and environmental conditions.

Table 1: Typical Magnesium Concentrations in Various Plant Species

| Plant Species | Tissue | Magnesium Concentration (% dry weight) |

| Maize (Zea mays) | Leaves | 0.15 - 0.50 |

| Wheat (Triticum aestivum) | Shoots | 0.12 - 0.25 |

| Soybean (Glycine max) | Leaves | 0.25 - 0.60 |

| Tomato (Solanum lycopersicum) | Leaves | 0.30 - 0.80 |

| Potato (Solanum tuberosum) | Leaves | 0.15 - 0.40 |

Table 2: Magnesium Concentration in Maize Tissues under Different Supply Levels

| Treatment | Root (% dry weight) | Shoot (% dry weight) | Lower Source Leaves (% dry weight) | Upper Source Leaves (% dry weight) |

| Sufficient Mg | 0.18 | 0.22 | 0.25 | 0.28 |

| Deficient Mg | 0.08 | 0.10 | 0.12 | 0.15 |

| Deficient Mg + Foliar Spray | 0.09 | 0.15 | 0.18 | 0.20 |

Experimental Protocols

Part 1: Plant Tissue Preparation (Digestion)

Objective: To extract magnesium from the plant tissue into a solution.

Materials:

-

Dried and finely ground plant tissue

-

Concentrated nitric acid (HNO₃)

-

Perchloric acid (HClO₄)

-

Digestion tubes

-

Heating block or hot plate

-

Volumetric flasks

-

Deionized water

Procedure:

-

Weigh approximately 0.5 g of dried, finely ground plant tissue into a digestion tube.

-

Add 5 mL of concentrated nitric acid to the tube.

-

Allow the sample to pre-digest overnight at room temperature.

-

Place the digestion tubes on a heating block and heat at 120°C for 1 hour.

-

After cooling, add 2 mL of perchloric acid to each tube.

-

Continue heating at a higher temperature (e.g., 200°C) until the digest is clear and colorless.

-

Cool the tubes and dilute the digest with deionized water to a final volume of 50 mL in a volumetric flask. This is the sample extract.

Alternative Non-Digestion Extraction Method: For a more rapid extraction, a dilute acid can be used.

-

Weigh 0.5 g of finely ground plant sample into a flask.

-

Add 40 mL of 0.5 N HCl.

-

Shake for 5 minutes at room temperature.[1]

-

Filter the extract to remove solid plant material. The filtrate is the sample extract.

Part 2: Colorimetric Determination of Magnesium using the this compound Method

Objective: To determine the magnesium concentration in the plant tissue extract.

Materials:

-

Plant tissue extract (from Part 1)

-

This compound reagent solution (containing this compound dye, a buffer to maintain alkaline pH, and EGTA)

-

Magnesium standard solutions (e.g., 0, 1, 2, 5, 10 ppm Mg)

-

Spectrophotometer

-

Cuvettes

-

Micropipettes

Reagent Preparation (General Example):

-

This compound Stock Solution: Dissolve a specific amount of this compound (xylidyl blue) in an appropriate solvent (e.g., ethanol).

-

Buffer Solution (Alkaline): Prepare a buffer solution to maintain a pH of approximately 11.2 (e.g., a borate or TRIS buffer).

-

EGTA Solution: Prepare a solution of EGTA to chelate calcium.

-

Working this compound Reagent: Combine the this compound stock, buffer, and EGTA solutions in appropriate proportions. The exact concentrations can be optimized based on commercial kits or literature for clinical assays.[2][3][4]

Procedure:

-

Neutralization (if using acid digestion): Take an aliquot of the acidic plant digest and neutralize it with a suitable base (e.g., NaOH) to a pH of approximately 7.0. Dilute to a known volume. This step is crucial to prevent the acidic sample from neutralizing the alkaline this compound reagent.

-

Reaction Setup:

-

Pipette an aliquot (e.g., 100 µL) of the neutralized and diluted sample extract into a test tube.

-

In separate tubes, pipette the same volume of each magnesium standard solution and a deionized water blank.

-

Add a specific volume (e.g., 1 mL) of the working this compound reagent to each tube.

-

-

Incubation: Mix the contents of each tube thoroughly and incubate at room temperature for a specified time (e.g., 10 minutes) to allow for color development.[2]

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to a wavelength of 510 nm.

-

Zero the spectrophotometer using the blank solution.

-

Measure the absorbance of each standard and sample solution.

-

-

Calculation:

-

Plot a standard curve of absorbance versus the concentration of the magnesium standards.

-

Determine the magnesium concentration of the sample from the standard curve.

-

Calculate the magnesium concentration in the original plant tissue, accounting for all dilutions made during sample preparation and analysis.

-

Mandatory Visualizations

Caption: Experimental workflow for magnesium quantification in plant tissue.

Caption: Chemical principle of the this compound method for magnesium detection.

References

Application Notes: High-Throughput Determination of Magnesium Using the Magon Dye Binding Assay on a Centrifugal Analyzer

Introduction

Magnesium is a critical divalent cation involved in numerous physiological processes, including enzymatic reactions, neuromuscular function, and cardiovascular regulation. Accurate and rapid quantification of magnesium in biological samples is therefore essential for clinical diagnostics and biomedical research. The Magon dye binding assay is a well-established colorimetric method for the determination of magnesium concentration. This application note provides a detailed protocol for the automated adaptation of this assay for use on a centrifugal analyzer, enabling high-throughput and precise analysis.

Principle of the Assay

The this compound dye, also known as xylidyl blue I, forms a colored complex with magnesium ions in an alkaline environment. The intensity of the resulting purple-colored complex is directly proportional to the magnesium concentration in the sample. The absorbance of this complex is measured spectrophotometrically. To enhance accuracy and minimize interference from other sample components, a bichromatic wavelength reading is often employed, typically at a primary wavelength around 520 nm and a secondary wavelength (for background correction) at approximately 600 nm.[1] The use of a centrifugal analyzer allows for the rapid and simultaneous processing of multiple samples, standards, and controls, ensuring high precision and reproducibility.

Materials and Reagents

-

This compound Dye Reagent: A solution containing this compound dye (xylidyl blue I) in a suitable buffer. Commercial kits are available, such as the "Magnesium Liquid Stable Reagent Set" from Medical Analysis Systems, Inc.[1]

-